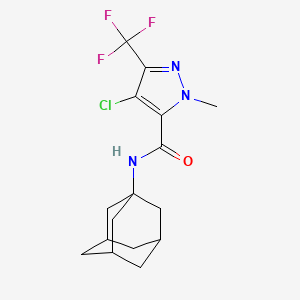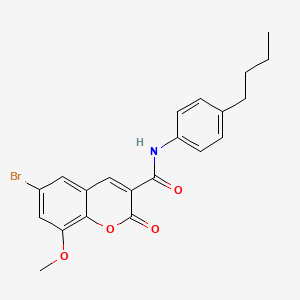
2-(2,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves reaction strategies such as amide bond formation, etherification, or esterification, depending on the functional groups present. For example, the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involved reactions between different aromatic compounds and propanamide derivatives (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR), helps in understanding the three-dimensional conformation and electronic structure of compounds. For instance, the crystal structure of N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide provided insights into its molecular geometry and intermolecular interactions (Hirano, Hamase, Akita, & Zaitsu, 2004).
Chemical Reactions and Properties
Chemical reactions and properties can be influenced by various functional groups present in the molecule. For instance, photochemical reactions of similar compounds like N,N-dimethylpyruvamide in different solvents have been explored to understand their chemical behavior under light exposure (Shima, Tanabe, Furukawa, Saito, & Shirahashi, 1984).
Scientific Research Applications
Analytical Characterization and Detection
Compounds structurally related to 2-(2,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide, such as hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, have been the subject of analytical characterization. These include substances like 25B-NBOMe and its derivatives, which have been identified in drug markets and subjected to detection and quantification through advanced analytical methods such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014). Such research is crucial for toxicological analysis, forensic investigations, and understanding the pharmacokinetics of novel psychoactive substances.
Pharmacology and Toxicology
The receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) have been extensively studied to understand their pharmacological properties. These compounds, including various NBOMe drugs, are potent agonists at serotonergic 5-HT2A receptors, which predict their strong hallucinogenic effects, similar to LSD. This pharmacological activity is important for drug design and understanding the mechanism of action for potential therapeutic applications (Rickli et al., 2015).
Biotransformation and Metabolism
The metabolism of designer drugs, such as 2C-P, a hallucinogenic designer drug of the phenethylamine class, has been studied to identify metabolic pathways and metabolites. These studies are vital for the development of detection methods in clinical and forensic toxicology, contributing to the safety assessment and regulatory control of new psychoactive substances (Wink et al., 2014).
Material Science and Polymer Chemistry
The synthesis and characterization of novel polymers with specific functionalities, such as thermo-responsive properties, have been explored. Compounds with methoxyethyl groups, similar to the one in the query compound, are used in the design of smart materials with applications ranging from drug delivery systems to environmental sensing technologies (Tian et al., 2011).
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10-5-6-11(2)13(9-10)18-12(3)14(16)15-7-8-17-4/h5-6,9,12H,7-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIHOHPQKFMJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(2-methoxyethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4580526.png)

![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580547.png)
![N-benzyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4580548.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)
![N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4580571.png)
![N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)
![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)
![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)
![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)